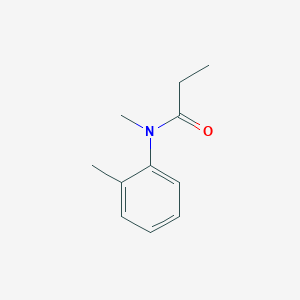

N-Methyl2-methylphenylpropanamide

Description

N-Methyl-2-methylphenylpropanamide (IUPAC name: 2-methyl-N-methyl-N-(2-methylphenyl)propanamide) is an amide derivative featuring a propanamide backbone substituted with a methyl group on the nitrogen atom and a 2-methylphenyl group at the α-position. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-methyl-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 |

InChI Key |

VIQZOXGJMGSQPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl2-methylphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylpropanoyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2-methylphenylpropanoyl chloride+methylamine→this compound+HCl

The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl2-methylphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

Oxidation: Corresponding carboxylic acids or amides.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl2-methylphenylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for investigating metabolic pathways involving amides.

Medicine: this compound derivatives may have potential therapeutic applications. Research into their pharmacological properties could lead to the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which N-Methyl2-methylphenylpropanamide exerts its effects depends on the specific context of its use. In chemical reactions, the amide group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Impact

The compound’s uniqueness arises from its substitution pattern. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Oxygen-Containing Groups : Methoxy or hydroxyl groups (e.g., N-[2-Methoxy-...] or N-(2-hydroxyphenyl)-...) improve solubility but may reduce blood-brain barrier penetration.

- Aromatic Substitutions : Benzyl or thiophene moieties (e.g., N-[2-(3-Benzylphenyl)ethyl]propanamide) increase lipophilicity, affecting bioavailability.

Key Findings :

- Receptor Specificity: Compounds with phenethyl or benzyl groups (e.g., 2-(Methyl(phenethyl)amino)propanamide) show affinity for opioid receptors but with reduced potency compared to fentanyl.

- Enzyme Interactions : Amides with electron-withdrawing groups (e.g., chlorine) may inhibit enzymes like cyclooxygenase or proteases.

- Anti-Inflammatory Potential: Sulfonamide-containing analogs (e.g., 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide) exhibit enhanced activity due to sulfonamide’s role in COX inhibition.

Key Insights :

- Lipophilicity : Higher logP values correlate with better membrane permeability but may increase toxicity risks (e.g., benzyl derivatives).

- Synthetic Challenges : Methoxy or sulfonamide groups require specialized reagents or protective strategies.

- Metabolism : Hydroxyl groups (e.g., N-(2-hydroxyphenyl)-...) lead to faster Phase II metabolism, reducing half-life.

Biological Activity

N-Methyl-2-methylphenylpropanamide, a compound with the chemical formula C10H13NO, is gaining attention in pharmaceutical research due to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : N-Methyl-2-methylphenylpropanamide

- CAS Number : 40200-62-2

- Molecular Weight : 163.22 g/mol

- Structure : The compound consists of a propanamide group attached to a methyl-substituted phenyl ring.

Pharmacological Effects

N-Methyl-2-methylphenylpropanamide exhibits various biological activities that can be categorized into:

- Anti-inflammatory Properties : Similar to other amides, this compound may exhibit anti-inflammatory effects, potentially modulating pathways involved in inflammation.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

The biological activity of N-Methyl-2-methylphenylpropanamide can be attributed to its interaction with various biological targets:

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

- Influence on Pain Pathways : It may act on pain receptors, providing analgesic effects through modulation of neurotransmitter release.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of N-Methyl-2-methylphenylpropanamide in a murine model of inflammation. The results indicated:

- Reduction in Inflammatory Markers : Treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

Study 2: Analgesic Activity

In another study focused on pain relief, the compound was tested in rodent models:

- Pain Threshold Measurement : Rodents treated with N-Methyl-2-methylphenylpropanamide exhibited increased pain thresholds in response to mechanical stimuli.

- Behavioral Assessment : The compound reduced pain-related behaviors significantly when compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | Study 1 |

| Analgesic | Increased pain thresholds | Study 2 |

| Mechanism | Description |

|---|---|

| Cytokine Inhibition | Modulates pro-inflammatory cytokines |

| Receptor Interaction | Acts on pain receptors to alleviate discomfort |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.